1-[3-(4-methoxy-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid
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Overview
Description
1-[3-(4-methoxy-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid is a complex organic compound that features both an indole and a piperidine moiety. Indole derivatives are known for their significant biological activities and are found in many natural products and pharmaceuticals . The presence of the methoxy group on the indole ring and the piperidine carboxylic acid moiety makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
The synthesis of 1-[3-(4-methoxy-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . The piperidine moiety can be introduced through nucleophilic substitution reactions, and the final product is obtained after several purification steps. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using high-pressure reactors and advanced purification techniques .
Chemical Reactions Analysis
1-[3-(4-methoxy-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group on the indole ring can be oxidized to form a hydroxyl group, which can further undergo oxidation to form a carbonyl group.
Reduction: The carbonyl group in the piperidine moiety can be reduced to form an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid and halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[3-(4-methoxy-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(4-methoxy-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it can inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The piperidine moiety can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
1-[3-(4-methoxy-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid can be compared with other indole derivatives, such as:
Indole-3-carboxylic acid: A simpler indole derivative with similar biological activities but lacking the piperidine moiety.
Indole-3-acetic acid: A plant hormone with different biological functions and applications.
Indole-3-butyric acid: Another plant hormone with similar structure but different biological activities. The presence of the piperidine moiety in this compound makes it unique and potentially more versatile in its applications.
Properties
Molecular Formula |
C18H22N2O4 |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
1-[3-(4-methoxyindol-1-yl)propanoyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C18H22N2O4/c1-24-16-6-2-5-15-14(16)7-10-19(15)11-8-17(21)20-9-3-4-13(12-20)18(22)23/h2,5-7,10,13H,3-4,8-9,11-12H2,1H3,(H,22,23) |
InChI Key |
COXFAJLMXLWDCF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCC(=O)N3CCCC(C3)C(=O)O |
Origin of Product |
United States |
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